molecular formula C23H23FN2O5S B2895371 N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005292-24-9

N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2895371
CAS RN: 1005292-24-9
M. Wt: 458.5
InChI Key: KRQIKOHAQZZIQL-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O5S and its molecular weight is 458.5. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Detection Techniques

Studies on dimethenamid, a compound with structural elements akin to N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide, highlight the advancement in analytical techniques for detecting herbicides and their degradation products in natural water. Zimmerman, Schneider, and Thurman (2002) developed methods to isolate dimethenamid and similar compounds, utilizing gas chromatography-mass spectrometry and high-performance liquid chromatography-electrospray mass spectrometry. These methods underscore the importance of precise analytical techniques in environmental monitoring and the study of compound stability and degradation pathways Zimmerman, L., Schneider, R., & Thurman, E. (2002).

Potential Pesticide Applications

The research by Olszewska, Tarasiuk, and Pikus (2011) on powder diffraction data of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a class of potential pesticides, sheds light on the structural characterization critical for the development of new pesticide formulations. This study emphasizes the role of structural analysis in understanding the physicochemical properties and efficacy of novel pesticide compounds, suggesting a potential research direction for exploring the applications of this compound in agriculture Olszewska, E., Tarasiuk, B., & Pikus, S. (2011).

Synthesis and Anti-inflammatory Activity

Sunder and Maleraju (2013) explored the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides with significant anti-inflammatory activity. This work demonstrates the potential therapeutic applications of complex acetamides in treating inflammation, offering insights into the pharmacological properties that compounds like this compound might possess Sunder, K., & Maleraju, Jayapal (2013).

Novel Photoinitiators for Polymer Networks

The synthesis of novel photoinitiators incorporating complex acetamide structures for the preparation of poly(methyl methacrylate) hybrid networks highlights the interdisciplinary application of such compounds in material science. Batibay, Gunkara, Ocal, and Arsu (2020) developed a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, showcasing the potential of acetamide derivatives in developing advanced materials with enhanced thermal stability and robust network structures Batibay, G. S., Gunkara, O. T., Ocal, N., & Arsu, N. (2020).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S/c1-29-17-6-9-19(21(11-17)30-2)25-23(28)13-26-12-22(31-3)20(27)10-16(26)14-32-18-7-4-15(24)5-8-18/h4-12H,13-14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQIKOHAQZZIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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